Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate
Description
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is a sulfonamide-derived glycinate ester featuring a 4-chlorophenylsulfonyl group and a 4-methylphenyl substituent. Its molecular structure combines electrophilic sulfonyl groups with aromatic moieties, making it a candidate for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The chlorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group on the opposing aromatic ring contributes to steric effects and solubility modulation .
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDFMINGDXBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base, followed by the addition of methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₆H₁₆ClNO₄S
- Molecular Weight : 353.8 g/mol
- IUPAC Name : N-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)-glycine methyl ester
This compound features a sulfonamide structure, which is known for its ability to interfere with bacterial folic acid synthesis, making it a candidate for antimicrobial applications .
Pharmaceutical Development
This compound has garnered attention in pharmaceutical development due to its potential as an antimicrobial agent. The sulfonamide moiety is particularly effective against various bacterial strains by inhibiting folate synthesis, which is crucial for bacterial growth .
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class exhibit significant antibacterial properties. This compound has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, making it a promising candidate for further development as an antibiotic .
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors. Studies focusing on the interactions of this compound with biomolecules are crucial for understanding its mechanism of action and therapeutic potential .
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
- Enzyme Interaction Analysis : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit certain enzymes involved in bacterial metabolism, confirming its role as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous sulfonamide glycinate esters. Key differences lie in substituent positions, sulfonyl group variations, and ester functionalities, which influence physicochemical and biological behavior.
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility Chlorine vs. Methoxy Groups: The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.2) compared to methoxy-substituted analogs (e.g., logP ~2.8 for 3-methoxy derivatives) . Bulkier Aromatic Systems: Compounds with naphthalene (e.g., 15) or heterocyclic sulfonyl groups (e.g., triazolopyridine in ) exhibit higher molecular weights (>400 g/mol) and steric hindrance, limiting membrane permeability but improving target binding specificity .
Ester vs. Amide Functionality
- The methyl ester in the target compound facilitates hydrolysis to carboxylic acid metabolites under physiological conditions, whereas amide derivatives (e.g., ) exhibit greater enzymatic stability, extending half-life in vivo .
Sulfonyl Group Variations
- 4-Methylphenylsulfonyl (target) vs. Methylsulfonyl (e.g., ): The aryl sulfonyl group in the target enhances π-π stacking interactions in protein binding pockets, whereas methylsulfonyl analogs show weaker binding but improved solubility .
Synthetic Accessibility
- Ethyl ester derivatives (e.g., 15 ) require harsher conditions (e.g., reflux with tin chloride) for synthesis compared to methyl esters, which are typically prepared via milder alkylation with methyl bromoacetate .
Biological Activity
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₆ClNO₄S
- Molecular Weight : 353.8 g/mol
- InChI Key : 1S/C16H16ClNO4S
The compound features a sulfonamide structure, which is known for its ability to inhibit bacterial folic acid synthesis, making it effective against various bacterial strains .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates inhibitory effects against a range of pathogens, including:
- Bacteria : Effective against Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported .
- Mechanism : The sulfonamide moiety interferes with bacterial metabolism by inhibiting enzymes involved in folate synthesis, which is essential for bacterial growth and replication.
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. It has been evaluated in various cancer cell lines, demonstrating:
- Cellular Uptake : In studies involving human colon adenocarcinoma cells (GC3), the compound showed rapid uptake and concentration within cells, indicating potential effectiveness as an anticancer agent .
- Inhibition Studies : Further investigations are needed to elucidate specific pathways and mechanisms through which the compound exerts its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C₁₆H₁₄Cl₂NO₄S | Contains dichloro substitution, enhancing biological activity |
| N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine | C₁₅H₁₄ClNO₄S | Lacks the methyl group on nitrogen, potentially altering efficacy |
| Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate | C₁₅H₁₃Cl₂NO₄S | Different chlorination pattern affecting pharmacodynamics |
The variations in substitution patterns significantly influence the biological properties of these compounds, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
- Antibacterial Screening : In a study assessing various synthesized sulfonamides including this compound, compounds exhibited varying degrees of antibacterial activity. The most active compounds showed strong inhibition against Salmonella typhi, suggesting potential therapeutic applications in treating bacterial infections .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could selectively inhibit cancer cell proliferation. Further research is required to determine the exact mechanisms of action and potential pathways involved in its anticancer effects .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory activity against urease, suggesting potential applications in treating conditions related to urease-producing pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
